Cytotoxicity Against A2780 Ovarian Cancer Cells: Isomundulinol vs. Mundulinol and 3-Deoxy-MS-II
In the sole published head-to-head cytotoxicity panel of all 11 compounds isolated from M. chapelieri, isomundulinol (1) displayed an IC₅₀ of 18 µg/mL against the A2780 human ovarian cancer cell line, representing a 28% greater potency than its direct regioisomer mundulinol (3, IC₅₀ 25 µg/mL) and a 45% greater potency than the structurally related new flavonoid 3-deoxy-MS-II (2, IC₅₀ 33 µg/mL) [1]. The most potent compounds in the panel, rotenolone (IC₅₀ 0.5 µg/mL) and rotenone (IC₅₀ 0.7 µg/mL), belong to a distinct rotenoid structural class, underscoring that isomundulinol occupies a defined intermediate potency niche among Mundulea flavonoids [1].
| Evidence Dimension | Cytotoxicity (IC₅₀, µg/mL) against A2780 human ovarian cancer cell line |
|---|---|
| Target Compound Data | Isomundulinol (1): IC₅₀ = 18 µg/mL |
| Comparator Or Baseline | Mundulinol (3): IC₅₀ = 25 µg/mL; 3-Deoxy-MS-II (2): IC₅₀ = 33 µg/mL; Rotenolone (6): IC₅₀ = 0.5 µg/mL; Rotenone (7): IC₅₀ = 0.7 µg/mL |
| Quantified Difference | Isomundulinol is 1.39-fold more potent than mundulinol and 1.83-fold more potent than 3-deoxy-MS-II |
| Conditions | A2780 human ovarian cancer cell line; assay as described in Cao et al. 2004 |
Why This Matters
When procuring a prenylated flavanone for ovarian cancer cytotoxicity studies, isomundulinol offers a quantified potency advantage over its closest structural analog, reducing the risk of selecting a suboptimal compound from the same botanical source.
- [1] Cao S, Schilling JK, Miller JS, Andriantsiferana R, Rasamison VE, Kingston DGI. Cytotoxic compounds from Mundulea chapelieri from the Madagascar Rainforest. J Nat Prod. 2004;67(3):454-456. Table 2. doi:10.1021/np0303815 View Source
